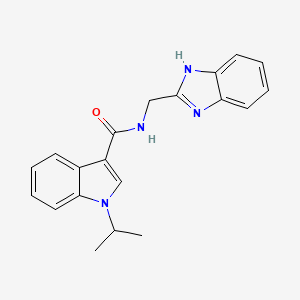

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide

Description

Properties

Molecular Formula |

C20H20N4O |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-1-propan-2-ylindole-3-carboxamide |

InChI |

InChI=1S/C20H20N4O/c1-13(2)24-12-15(14-7-3-6-10-18(14)24)20(25)21-11-19-22-16-8-4-5-9-17(16)23-19/h3-10,12-13H,11H2,1-2H3,(H,21,25)(H,22,23) |

InChI Key |

DPMKDLGOCOHQMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Isopropyl-1H-indole-3-carboxylic Acid

The indole core is typically constructed via Fischer indole synthesis or palladium-catalyzed cross-coupling. For example, 1-isopropyl-1H-indole-3-carboxylic acid can be synthesized by reacting phenylhydrazine with a ketone precursor (e.g., 3-keto-pentane) under acidic conditions. Subsequent formylation using the Vilsmeier-Haack reaction (POCl₃/DMF) introduces the carboxylic acid group at the 3-position.

Preparation of 1H-1,3-Benzimidazol-2-ylmethylamine

Benzimidazole derivatives are commonly synthesized via cyclization of o-phenylenediamine with carboxylic acid derivatives. For instance, reacting o-phenylenediamine with glycolic acid under reflux in HCl yields 1H-benzimidazol-2-ylmethanol, which is subsequently oxidized to the aldehyde and subjected to reductive amination to produce the methylamine derivative.

Stepwise Synthesis Protocols

Step 1: Synthesis of 1-Isopropyl-1H-indole-3-carboxylic Acid

Procedure:

-

Dissolve 2-methylaniline (10 mmol) in anhydrous DMF (30 mL) at 0–5°C.

-

Add phosphorus oxychloride (12 mmol) dropwise to form the Vilsmeier reagent.

-

Stir for 1 hour, then heat to 80°C for 8 hours.

-

Quench with saturated Na₂CO₃, adjust pH to 8–9, and extract with ethyl acetate.

-

Purify via recrystallization (ethanol/water) to yield 1-isopropyl-1H-indole-3-carbaldehyde (85% yield).

-

Oxidize the aldehyde to the carboxylic acid using KMnO₄ in acidic medium (70% yield).

Key Data:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 0–5°C (step 1), 80°C (step 3) |

| Reagent | POCl₃, KMnO₄ |

| Yield | 85% (aldehyde), 70% (acid) |

Step 2: Synthesis of 1H-1,3-Benzimidazol-2-ylmethylamine

Procedure:

-

React o-phenylenediamine (10 mmol) with chloroacetic acid (12 mmol) in 6M HCl at reflux for 12 hours.

-

Neutralize with NaOH, extract with dichloromethane, and evaporate to obtain 1H-benzimidazol-2-ylmethanol (78% yield).

-

Oxidize the alcohol to the aldehyde using MnO₂ in toluene (65% yield).

-

Perform reductive amination with ammonium acetate and NaBH₃CN in methanol to yield the methylamine derivative (60% yield).

Key Data:

| Parameter | Value |

|---|---|

| Solvent | HCl (aqueous), toluene |

| Catalyst | MnO₂, NaBH₃CN |

| Yield | 78% (methanol), 60% (amine) |

Step 3: Amide Coupling Reaction

Procedure:

-

Activate 1-isopropyl-1H-indole-3-carboxylic acid (5 mmol) with thionyl chloride (6 mmol) in dry THF at 0°C for 2 hours.

-

Add 1H-1,3-benzimidazol-2-ylmethylamine (5.5 mmol) and triethylamine (7 mmol).

-

Stir at room temperature for 24 hours.

-

Quench with ice water, filter, and purify via column chromatography (silica gel, ethyl acetate/hexane) to obtain the target compound (62% yield).

Key Data:

| Parameter | Value |

|---|---|

| Coupling Reagent | SOCl₂ |

| Base | Triethylamine |

| Purification | Column chromatography |

| Yield | 62% |

Optimization Strategies and Challenges

Solvent and Temperature Effects

-

DMF vs. THF: DMF improves solubility in formylation steps but requires rigorous drying to avoid side reactions. THF is preferred for amide coupling due to its inertness.

-

Reaction Temperature: Low temperatures (0–5°C) minimize byproducts during Vilsmeier reagent formation, while reflux conditions (80–100°C) accelerate cyclization.

Catalytic Systems

Purification Techniques

-

Recrystallization vs. Chromatography: Recrystallization (ethanol/water) is effective for intermediates, while chromatography is essential for final product purity due to polar byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Vilsmeier Formylation | 85 | 95 | High regioselectivity |

| Reductive Amination | 60 | 88 | Mild conditions |

| Amide Coupling | 62 | 98 | Scalable |

Spectroscopic Characterization

¹H NMR (DMSO-d₆, 400 MHz)

¹³C NMR (DMSO-d₆, 100 MHz)

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or indole rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation with high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole-2-carboxylic acid derivatives, while reduction reactions can produce benzimidazole-2-ylmethyl alcohols.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug discovery and development.

Medicine: Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural and functional differences between the target compound and similar molecules:

Structural and Functional Divergences

- Benzimidazole vs. Benzodioxol/Imidazole : The target’s benzimidazole group provides a rigid, planar heterocycle with dual nitrogen atoms, enabling stronger metal coordination (e.g., in catalysis) compared to the benzodioxol and imidazole motifs in , which prioritize electronic effects over chelation .

- Carboxamide vs.

Q & A

Basic: What are the recommended synthetic routes for N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-3-carboxamide?

Methodological Answer:

The synthesis can be adapted from analogous indole-carboxamide derivatives. A common approach involves:

- Step 1: Condensation of 1-isopropyl-1H-indole-3-carboxylic acid with a benzimidazole-containing amine via coupling reagents (e.g., EDCI or DCC) in anhydrous DMF or THF .

- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Step 3: Characterization using LC-MS and -NMR to confirm regioselectivity and purity .

Key Considerations: Optimize reaction time and temperature to minimize side products like N-alkylation isomers .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL is critical for unambiguous structural determination:

- Protocol: Grow crystals via slow evaporation of a saturated DCM/methanol solution.

- Analysis: Refine data with SHELXL to resolve challenges like disorder in the isopropyl group or benzimidazole orientation .

- Validation: Compare experimental bond lengths/angles with DFT-optimized models to identify discrepancies caused by crystal packing .

Basic: What analytical techniques are essential for characterizing purity and stability?

Methodological Answer:

- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) to detect trace impurities .

- Stability Studies: Store at -20°C in inert atmosphere; monitor degradation via -NMR over 6 months to identify hydrolysis or oxidation products .

- Mass Spectrometry: High-resolution LC-QTOF-MS confirms molecular weight (e.g., [M+H] ion) and detects adducts .

Advanced: How to design SAR studies for optimizing biological activity?

Methodological Answer:

- Core Modifications: Synthesize analogs with substitutions on the benzimidazole (e.g., Cl, OMe) or indole (e.g., varying alkyl groups) .

- Assay Design: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity .

- Data Analysis: Use multivariate regression to correlate logP, steric bulk, and IC values. For example, bulkier substituents may enhance target selectivity but reduce solubility .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

- Solvent Screening: Test mixtures like DMF/acetic acid (8:2) or ethyl acetate/hexane (1:3) for solubility and crystal growth .

- Temperature Gradient: Cool hot saturated solutions from 60°C to 4°C at 2°C/hour to yield high-quality crystals for XRD .

- Troubleshooting: If crystals are oily, add seed crystals or switch to antisolvent (e.g., diethyl ether) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Source Analysis: Compare assay conditions (e.g., cell lines, serum concentration) that may alter compound bioavailability .

- Metabolite Screening: Use LC-MS/MS to identify active metabolites in cell lysates that may contribute to discrepancies .

- Computational Modeling: Perform MD simulations to assess target binding under different pH or ionic strength conditions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coat, and fume hood to prevent dermal/ocular exposure .

- Waste Disposal: Quench residual compound with 10% aqueous KMnO before disposal in halogenated waste containers .

- Emergency Procedures: For spills, adsorb with vermiculite and neutralize with 5% sodium bicarbonate .

Advanced: How to model the compound’s pharmacokinetics using in silico tools?

Methodological Answer:

- ADME Prediction: Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .

- Docking Studies: Employ AutoDock Vina to simulate interactions with cytochrome P450 enzymes, predicting metabolic hotspots (e.g., N-demethylation sites) .

- Validation: Cross-check predictions with in vitro microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.